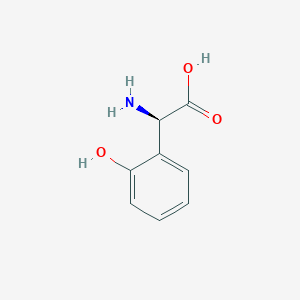

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a hydroxyphenyl group (-C6H4OH) attached to the same carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also becoming increasingly important in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid has been investigated for its potential therapeutic uses:

- Drug Precursor : It serves as a precursor for synthesizing various pharmaceuticals, including antibiotics and anti-inflammatory agents. Its structure allows for modifications that can enhance biological activity.

- Biological Activity : Research indicates that this compound may exhibit enzyme inhibitory properties, making it a candidate for developing new drugs targeting specific biochemical pathways .

Biochemical Research

The compound is significant in studying metabolic pathways:

- Enzyme Interactions : It can interact with enzymes involved in amino acid metabolism, potentially influencing physiological processes such as neurotransmitter synthesis.

- Cell Signaling : Studies have shown that it may modulate signaling pathways related to cell growth and differentiation .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand:

- Metal Complexation : It forms stable complexes with transition metals, which are useful in catalysis and materials science.

Specialty Chemicals

The compound is utilized in producing specialty chemicals due to its reactive functional groups:

- Polymer Production : It can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.

- Surfactants : Its amphiphilic nature allows it to function as a surfactant in various industrial applications.

Agricultural Chemicals

Research is ongoing into its use in agrochemicals:

- Pesticides and Herbicides : Modifications of the compound may lead to the development of new agrochemical agents with improved efficacy and reduced environmental impact.

Case Study 1: Drug Development

A recent study explored the use of this compound as a scaffold for developing novel anti-inflammatory drugs. The research demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic benefits in treating inflammatory diseases.

Case Study 2: Coordination Complexes

In another study, researchers synthesized metal complexes using this compound as a ligand. These complexes showed enhanced catalytic activity in organic transformations, highlighting the compound's utility in synthetic chemistry.

Mecanismo De Acción

The mechanism by which (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting biochemical reactions and cellular processes. The exact mechanism of action depends on the specific context and application of the compound.

Comparación Con Compuestos Similares

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid can be compared with other similar compounds, such as:

2-Amino-2-phenylacetic acid: Lacks the hydroxy group, leading to different chemical properties and reactivity.

2-Hydroxyphenylacetic acid: Lacks the amino group, affecting its biological activity and applications.

2-Amino-3-(2-hydroxyphenyl)propanoic acid: Contains an additional carbon atom, resulting in different structural and functional characteristics.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, commonly referred to as a derivative of phenylalanine, is an amino acid characterized by the presence of both an amino group and a hydroxyphenyl group. This compound has garnered attention for its potential biological activities, which include roles in various biochemical pathways and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

- Chemical Formula : C₉H₁₁NO₃

- Molecular Weight : 167.16 g/mol

- CAS Number : 185339-06-4

Structural Characteristics

The unique structure of this compound allows it to interact with various biological targets. The hydroxy group (-OH) enhances its solubility and reactivity, while the amino group (-NH₂) plays a crucial role in its biological functions.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It has been suggested that this compound can interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal activity.

- Antioxidant Activity : The hydroxyphenyl group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Studies and Findings

Recent studies have explored the effects of this compound in various biological contexts:

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems. In one study, it was found to modulate AMPA receptor activity, which is critical for synaptic plasticity and memory function. The specific interactions with AMPA receptors suggest potential applications in treating neurological disorders such as Alzheimer's disease .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated significant scavenging activity against free radicals, indicating its potential role in preventing oxidative damage in cells.

Anticancer Potential

Preliminary studies have suggested that this compound may exhibit anticancer properties. In vitro assays showed that it could inhibit the growth of certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms and efficacy in vivo .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. Results indicated that treatment with this compound improved cognitive function and reduced neuronal loss associated with oxidative stress .

- Cancer Cell Line Studies : In vitro experiments on breast cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-2-phenylacetic acid | Lacks hydroxy group | Different reactivity; less biological activity |

| 2-Hydroxyphenylacetic acid | Lacks amino group | Reduced interaction with neurotransmitter systems |

| 2-Amino-3-(2-hydroxyphenyl)propanoic acid | Contains additional carbon | Altered pharmacological profile |

The comparison highlights the unique properties of this compound, particularly its combined functional groups which confer distinct biological activities.

Propiedades

IUPAC Name |

(2R)-2-amino-2-(2-hydroxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDYFNYBHXPTJG-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.